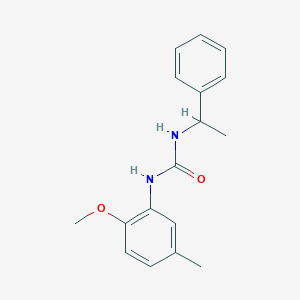![molecular formula C15H19N3O4S B5365261 methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5365261.png)
methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as this compound or this compound.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in various biological processes. This hypothesis is based on the fact that this compound has been found to exhibit significant biological activities in various assays.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. These effects include the inhibition of certain enzymes or proteins, the induction of apoptosis in cancer cells, and the inhibition of inflammatory responses. Additionally, this compound has been found to exhibit potential anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate in lab experiments is its potential to produce novel compounds with significant biological activities. Additionally, this compound has been found to exhibit high yields in various synthesis methods. However, one of the main limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to predict its biological activities.
Direcciones Futuras
There are various future directions for the research on Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate. One of the most significant directions is the identification of its mechanism of action, which will enable the rational design of compounds with specific biological activities. Additionally, further research is needed to explore the potential applications of this compound in the field of organic electronics. Finally, the development of new synthesis methods for this compound may enable the production of novel compounds with even more significant biological activities.
Métodos De Síntesis
Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate can be synthesized using various methods. One of the most common methods is the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1-ethyl-5-methyl-1H-pyrazole-4-amine and then the reaction of the resulting product with methylamine. This synthesis method has been reported in various research papers and has been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate has various scientific research applications. One of the most significant applications is its use in the synthesis of novel compounds with potential biological activities. This compound has been used as a building block in the synthesis of various compounds with potential anti-tumor, anti-inflammatory, and anti-viral activities. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of organic electronics.
Propiedades
IUPAC Name |
methyl 3-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-18-11(3)14(9-16-18)23(20,21)17-13-8-12(15(19)22-4)7-6-10(13)2/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJAJLLYWMQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![N-[(2-phenylvinyl)sulfonyl]phenylalanine](/img/structure/B5365227.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
![5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365246.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5365258.png)
![2-methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5365262.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B5365269.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B5365280.png)
![1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5365288.png)